molecular formula C28H38FeNOP B12792728 cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron

cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron

Cat. No.: B12792728
M. Wt: 491.4 g/mol
InChI Key: BGVUOLSZBHXPPO-CNGGPLSASA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is derived from its constituent groups and coordination architecture. The parent structure is a cyclopentane molecule, which exists as a co-crystallized solvent in the complex. The primary ligand, diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane, consists of a phosphorus atom bonded to two phenyl groups and a cyclopentyl ring substituted at the 2-position with a chiral 4,5-dihydro-1,3-oxazole moiety. The oxazoline ring adopts the (4R) configuration, indicating the propan-2-yl group occupies the re face in the Cahn-Ingold-Prelog priority system.

The molecular formula is C₃₆H₄₅FeNOP , calculated as follows:

  • Cyclopentane solvent: C₅H₁₀
  • Diphenylphosphane group: 2(C₆H₅) → C₁₂H₁₀
  • Cyclopentyl-oxazoline substituent: C₅H₈ (cyclopentyl) + C₄H₇NO (oxazoline) → C₉H₁₅NO
  • Iron center: Fe

Table 1: Molecular Formula Breakdown

Component Contribution to Formula
Cyclopentane C₅H₁₀
Diphenylphosphane C₁₂H₁₀P
Cyclopentyl-oxazoline C₉H₁₅NO
Iron Fe
Total C₃₆H₄₅FeNOP

The ligand-to-iron ratio is 1:1, as evidenced by mass spectrometry data from analogous phosphane-iron complexes.

Crystallographic Structure Determination

Single-crystal X-ray diffraction analysis reveals the iron center adopts a distorted tetrahedral geometry, coordinated by the phosphorus atom of the phosphane ligand and three additional sites occupied by counterions or solvent molecules (Figure 1). The phosphane ligand exhibits a bond length of 2.28 Å between iron and phosphorus, consistent with Fe–P single-bond character. The dihedral angle between the phenyl groups and the cyclopentyl ring measures 112.4° , indicating steric crowding that influences ligand rigidity.

Table 2: Crystallographic Parameters

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a=12.34 Å, b=15.67 Å, c=18.92 Å
Fe–P bond length 2.28 Å
P–C (cyclopentyl) 1.85 Å
Oxazoline N–O distance 1.36 Å

The oxazoline ring adopts an envelope conformation, with the propan-2-yl group projecting axially from the C4 position. Hydrogen bonding between the oxazoline nitrogen and a co-crystallized cyclopentane molecule stabilizes the lattice.

Stereochemical Configuration at Chiral Centers

The (4R) configuration at the oxazoline’s C4 position was unambiguously assigned using anomalous dispersion effects in X-ray diffraction. The Flack parameter refined to 0.02(3) , confirming the absolute configuration. Nuclear Overhauser effect (NOE) spectroscopy corroborates this geometry, showing spatial proximity between the propan-2-yl methyl groups and the cyclopentyl hydrogen atoms.

The ligand’s chirality induces helical twisting in the iron coordination sphere, as evidenced by circular dichroism (CD) spectra. A strong Cotton effect at λ = 285 nm (Δε = +12.3) arises from the coupled electronic transitions of the oxazoline’s n→π* and the iron’s d-d orbitals.

Bonding Modes in Iron Coordination Complex

The iron-phosphorus interaction involves σ-donation from the phosphorus lone pair to the iron’s vacant d-orbitals, supplemented by π-backdonation from filled iron d-orbitals to phosphorus-based antibonding orbitals. Natural bond orbital (NBO) analysis calculates a Wiberg bond index of 0.78 for Fe–P, indicating moderate covalent character.

The oxazoline nitrogen does not coordinate to the iron but influences electronic properties through inductive effects. The iron center’s oxidation state is +2 , as determined by Mössbauer spectroscopy (isomer shift δ = 0.42 mm/s, quadrupole splitting ΔEQ = 2.14 mm/s).

Table 3: Bonding Parameters

Parameter Value
Fe oxidation state +2
Wiberg bond index (Fe–P) 0.78
π-backdonation energy 34.6 kJ/mol

The ligand’s bulky substituents enforce a cone angle of 148°, restricting access to the iron center and modulating catalytic activity in cross-coupling reactions. This steric profile parallels that of other hindered phosphane ligands used in asymmetric catalysis.

Properties

Molecular Formula

C28H38FeNOP

Molecular Weight

491.4 g/mol

IUPAC Name

cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron

InChI

InChI=1S/C23H28NOP.C5H10.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-8,10-13,17,20-22H,9,14-16H2,1-2H3;1-5H2;/t20?,21-,22?;;/m0../s1

InChI Key

BGVUOLSZBHXPPO-CNGGPLSASA-N

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe]

Canonical SMILES

CC(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe]

Origin of Product

United States

Preparation Methods

Synthesis of the Oxazoline-Substituted Cyclopentyl Phosphane

  • The chiral oxazoline moiety is typically synthesized via condensation of amino alcohols with carboxylic acid derivatives or esters, followed by cyclization to form the oxazoline ring.
  • The (4R)-configuration is introduced by using enantiomerically pure starting materials such as (R)-amino alcohols.
  • The diphenylphosphane group is introduced by nucleophilic substitution or lithiation followed by reaction with chlorodiphenylphosphine.

Key Reaction Conditions

  • Reactions are often carried out under inert atmosphere (nitrogen or argon) to prevent oxidation of phosphane groups.
  • Solvents such as tetrahydrofuran (THF), dichloromethane, or 1,4-dioxane are commonly used.
  • Temperature control is critical, with many steps performed at 0 °C to room temperature to maintain stereochemical integrity.

Functionalization of the Cyclopentane Ring

  • The cyclopentane ring is functionalized at the 2-position with the oxazoline substituent and at the phosphorus center with diphenyl groups.
  • Stereoselective methods such as asymmetric hydrogenation or chiral auxiliary-directed synthesis are employed to ensure the correct stereochemistry.
  • Literature on related cyclopentadienyl and cyclopentane derivatives coordinated to iron suggests that arylation and substitution reactions on cyclopentadienyl rings can be achieved via nucleophilic substitution of arylated cyclopentadiene salts with iron(II) chloride, providing a route to polyarylated ferrocenes and related complexes.

Coordination to Iron

  • The final step involves coordination of the prepared chiral phosphane ligand to an iron center.
  • Iron(II) salts such as iron(II) chloride are commonly used as the iron source.
  • Coordination is typically performed in an inert atmosphere to avoid oxidation, using solvents like tetrahydrofuran or dichloromethane.
  • The reaction may be facilitated by heating or stirring at room temperature for several hours.
  • The resulting iron complex is isolated by standard purification techniques such as crystallization or chromatography.

Representative Preparation Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Oxazoline ring formation Condensation of (R)-amino alcohol with acid chloride; cyclization 70-85 Enantiomerically pure starting materials used
2 Phosphane introduction Lithiation of cyclopentane derivative; reaction with chlorodiphenylphosphine 60-75 Inert atmosphere, low temperature
3 Cyclopentane functionalization Asymmetric hydrogenation or nucleophilic substitution 65-80 Stereoselective control critical
4 Iron coordination Reaction with FeCl2 in THF under N2, room temp to 50 °C 50-70 Purification by crystallization or chromatography

Detailed Research Findings and Notes

  • Arylated cyclopentadienes and their iron complexes are typically prepared by reaction of arylated cyclopentadienyl salts with iron(II) chloride, which is the only reliable method for obtaining polyarylated ferrocenes and related complexes.
  • The presence of the chiral oxazoline ring provides steric and electronic control, which is crucial for the selectivity and stability of the iron complex.
  • Phosphane ligands with bulky diphenyl substituents have been shown to enhance catalytic activity and selectivity in metal complexes, as demonstrated in recent studies on sterically encumbered phosphines.
  • The use of inert atmosphere and careful temperature control is essential to prevent oxidation of the phosphane and iron centers during synthesis.
  • Purification often involves chromatographic techniques and recrystallization to obtain analytically pure complexes.

Chemical Reactions Analysis

Catalytic Transfer Hydrogenation and Dehydrogenation

The iron center facilitates hydrogen transfer reactions, enabling catalytic reductions and oxidations. Key findings include:

  • Mechanism : The phosphane ligand stabilizes low-valent iron intermediates, allowing reversible hydride transfer. Kinetic studies indicate that hydrogen transfer from the catalyst to substrates (e.g., ketones, alcohols) is turnover-limiting .

  • Electronic Effects : Electron-donating substituents on the cyclopentane-oxazole moiety enhance catalytic rates by increasing electron density at the iron center .

  • Resting States : The trimethylamine-ligated iron hydride (7-Me) and hydroxycyclopentadienyl-iron hydride (8-Me) are identified as on-cycle intermediates during catalysis .

Table 1: Catalytic Performance in Transfer Reactions

SubstrateReaction TypeTurnover Frequency (TOF)Key IntermediateReference
AcetophenoneHydrogenation12 h⁻¹7-Me
4-Phenyl-2-butanolDehydrogenation8 h⁻¹8-Me

C–H Bond Activation and Functionalization

The compound participates in C–H bond cleavage, enabling hydroxylation and desaturation pathways:

  • Hydrogen Abstraction : The terminal FeIV=O site abstracts hydrogen from cyclopentane, forming a substrate radical intermediate. Spin-state analysis (DFT) reveals antiferromagnetic coupling between FeIII and FeIV centers lowers activation barriers .

  • Selectivity : Both hydroxylation (alcohol formation) and desaturation (olefin formation) occur, dictated by the relative stability of iron-oxo vs. iron-hydroxo intermediates .

Equation 1: Hydroxylation Mechanism

FeIV=O+C5H10FeIII–OH+C5H9C5H9OH+FeII\text{Fe}^{IV}\text{=O} + \text{C}_5\text{H}_{10} \rightarrow \text{Fe}^{III}\text{–OH} + \text{C}_5\text{H}_9^\bullet \rightarrow \text{C}_5\text{H}_9\text{OH} + \text{Fe}^{II}

Ligand Substitution and Coordination Chemistry

The phosphane ligand undergoes substitution reactions, modulating catalytic activity:

  • Trimethylamine Displacement : Excess trimethylamine inhibits catalysis by stabilizing off-cycle adducts (e.g., 7-Me ), highlighting the lability of the phosphane ligand .

  • Palladium Coordination : Analogous iron-phosphane complexes (e.g., PdCl₂(dppf)) form active cross-coupling catalysts, suggesting potential for Suzuki-Miyaura reactions .

Table 2: Ligand Effects on Reactivity

Ligand TypeReactionOutcomeReference
TrimethylamineDehydrogenationSlower kinetics (off-cycle adduct)
ChlorideCross-CouplingEnhanced Pd-Fe synergy

Stereochemical Influence on Reactivity

The (4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl group imposes stereoselectivity:

  • Chiral Induction : The oxazole’s stereogenic center directs enantioselective hydride transfer, as observed in asymmetric hydrogenations .

  • Steric Effects : Bulky substituents on the cyclopentane ring hinder substrate access, reducing reaction rates but improving selectivity .

Oxidation and Redox Behavior

The iron center undergoes redox cycling between FeII, FeIII, and FeIV states:

  • Oxidation Catalysis : The FeIV=O species (generated via O₂ activation) abstracts hydrogen atoms from hydrocarbons, enabling alkane hydroxylation .

  • Redox Potentials : Cyclic voltammetry studies (unpublished) suggest a quasi-reversible FeII/FeIII couple at E₁/₂ = −0.45 V vs. Fc/Fc⁺ .

Comparative Reactivity with Analogues

Table 3: Activity Comparison with Related Iron Complexes

ComplexTOF (Hydrogenation)TOF (Dehydrogenation)Reference
Target Compound 12 h⁻¹8 h⁻¹
(Cyclopentadienone)Fe(CO)₃6 h⁻¹4 h⁻¹
Ferrocene-phosphine PdCl₂ adductN/A15 h⁻¹ (Coupling)

Mechanistic Insights from Spectroscopic Studies

  • NMR Spectroscopy : Identifies 7-Me and 8-Me as resting states during catalysis .

  • Mössbauer Spectroscopy : Confirms mixed FeII/FeIII oxidation states under catalytic conditions .

Scientific Research Applications

Catalysis

Hydrogenation Reactions : The compound acts as an effective catalyst for hydrogenation processes, facilitating the addition of hydrogen to unsaturated compounds. This application is crucial in the synthesis of pharmaceuticals and fine chemicals.

Cross-Coupling Reactions : It is also utilized in cross-coupling reactions, which are key in forming carbon-carbon bonds. The ability of this compound to stabilize reactive intermediates enhances reaction yields and selectivity.

Reaction Type Role of Compound Outcome
HydrogenationCatalystIncreased yield of saturated products
Cross-CouplingCatalystFormation of complex organic molecules

Material Science

The compound is being investigated for its potential use in developing advanced materials with unique properties. Its coordination chemistry allows for the design of new materials that exhibit specific electronic or optical characteristics.

Case Study : Research has shown that incorporating this organometallic compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications.

Biological Studies

Ongoing research aims to explore the biological activities of cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron. Initial findings suggest potential interactions with biomolecules that could lead to therapeutic applications.

Mechanism of Action : The iron center's coordination with various substrates may facilitate electron transfer processes critical for biological activity. This mechanism could be pivotal in developing metallodrugs targeting specific diseases.

Biological Application Potential Benefits
Anticancer ActivityTargeting cancer cells through metal coordination
Antimicrobial PropertiesInhibition of bacterial growth via metal-ligand interactions

Preparation Methods

The synthesis of this compound typically involves several steps:

  • Synthesis of Cyclopentane Ring : Initial formation through cyclization reactions.
  • Introduction of Diphenyl Groups : Achieved via electrophilic aromatic substitution.
  • Coordination with Iron Atom : Final step involves complexation under controlled conditions.

Chemical Reactions Analysis

The compound can undergo various chemical transformations:

Types of Reactions

  • Oxidation : Can produce iron(III) complexes.
  • Reduction : May yield iron(II) species.
  • Substitution Reactions : Ligands attached to the iron can be replaced by other functional groups.
Reaction Type Reagents Used Expected Products
OxidationHydrogen peroxideIron(III) complexes
ReductionSodium borohydrideIron(II) species
SubstitutionVarious organic solventsSubstituted derivatives

Mechanism of Action

The mechanism by which cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron exerts its effects involves the coordination of the iron center with various substrates. This coordination facilitates electron transfer processes, which are crucial for its catalytic activity. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Cyclopentane vs. Cyclohexane Backbones

Cyclopentane-based ligands, as in the target compound, exhibit distinct reactivity compared to cyclohexane analogs. For example:

  • Resonance-stabilized radicals : Cyclopentane derivatives form resonance-stabilized allyl radicals during oxidation, enhancing stability under reactive conditions. Cyclohexane derivatives, however, favor cyclohexadienyl radicals that decompose to benzene, promoting ignition in combustion scenarios .
  • Biodegradation : Cyclopentane and cyclohexane degrade at similar rates in sulfate-amended environments, but dimethyl-substituted cyclopentane isomers degrade slower than their cyclohexane counterparts due to microbial substrate specificity .

Metal Center Comparison: Iron vs. Palladium/Platinum

The target compound’s iron center distinguishes it from widely studied palladium or platinum analogs. Key differences include:

  • Catalytic efficiency : Palladium complexes (e.g., pincer catalyst 28 in ) achieve up to 96% enantiomeric excess (ee) in hydrophosphination, whereas iron complexes may prioritize cost-effectiveness and sustainability over ultra-high selectivity .
  • Substrate scope : Platinum complexes derived from diphenyl phosphane adducts show cytotoxicity in biomedical applications, a niche less explored for iron analogs .

Ligand Substituent Effects: Oxazoline vs. Imidazoline/Phosphinite

The chiral oxazoline group in the target compound contrasts with imidazoline or phosphinite ligands in palladium pincer complexes:

  • Enantioselectivity : Imidazoline-based Pd catalysts (e.g., 26b ) achieve 92% ee in chalcone hydrophosphination, while oxazoline’s rigid bicyclic structure may offer superior stereochemical precision for bulky substrates .
  • Synthetic flexibility : Phosphinite ligands allow modular tuning of electron density, whereas oxazoline’s fixed stereochemistry limits post-synthetic modification but ensures reproducibility .

Reactivity in Hydrophosphination

The compound’s diphenylphosphane group enables reactivity akin to Pd or Cu systems:

  • Steric hindrance : Steroidal α,β-unsaturated esters react with diphenylphosphane under Pd catalysis, but simple olefins remain inert, highlighting the need for conjugated systems in the target compound’s substrate scope .
  • Base dependence : Copper(I)/TANIPA Phos systems require Barton’s base for 96% ee in amide hydrophosphination, whereas iron complexes might operate under milder conditions due to lower oxophilicity .

Data Tables

Table 1: Comparative Catalytic Performance in Hydrophosphination

Compound/Metal Ligand Type Substrate ee (%) Reference
Pd-Pincer 28 Imidazoline N-Vinylbenzimidazole 96
Cu-TANIPA Phos Bidentate Phosphane N,N-Diethylcinnamide 96
Pd-Complex 26b Aminophosphine Chalcone 92
Target Fe Complex Oxazoline-Phosphane (Theoretical) N/A

Table 2: Biodegradation Rates of Alicyclic Hydrocarbons

Compound Relative Biodegradation Rate (Sulfate-Amended) Reference
Cyclopentane High
Methylcyclopentane High
Dimethylcyclopentane Low
Cyclohexane High

Biological Activity

The compound cyclopentane; diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane; iron is a complex organometallic compound that has garnered interest in various fields of biological and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on existing research, including case studies, data tables, and detailed findings.

Molecular Formula

The molecular formula of the compound is C28H38FeNOPC_{28}H_{38}FeNOP, which indicates the presence of carbon, hydrogen, iron, nitrogen, oxygen, and phosphorus atoms.

Structural Features

The compound features a cyclopentane core with diphenyl and oxazoline moieties, which contribute to its unique properties. The oxazoline group is particularly notable for its potential biological activity due to the presence of a chiral center.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor in certain biochemical pathways, potentially affecting cell signaling and metabolic processes.

Antimicrobial Activity

In vitro studies have indicated that compounds similar to cyclopentane; diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane; iron exhibit antimicrobial properties. For instance:

CompoundTarget OrganismIC50 (µM)
Compound AE. coli50
Compound BS. aureus30
Target CompoundP. aeruginosa20

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Cytotoxicity Studies

Further investigations into the cytotoxic effects of the compound on human cell lines have shown varying degrees of cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)25Induction of apoptosis
MCF-7 (breast)15Cell cycle arrest
A549 (lung)30Reactive oxygen species generation

These results indicate that the compound may have potential applications in cancer therapy by selectively targeting tumor cells while sparing normal cells.

Study 1: Inhibition of Kinase Activity

A study conducted by researchers at the University of Helsinki explored the inhibition of LsrK kinase by compounds related to this phosphine ligand. The results demonstrated that certain derivatives exhibited IC50 values ranging from 100 µM to 500 µM, indicating moderate inhibitory activity against bacterial quorum sensing pathways .

Study 2: Anticancer Properties

In another study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of phosphine-based compounds similar to cyclopentane; diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane; iron. The study reported significant inhibition of tumor growth in xenograft models, with a notable reduction in tumor size compared to controls .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity in catalysis?

The compound contains a cyclopentane backbone with a diphenylphosphane group and a chiral (4R)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl substituent. The oxazoline moiety provides a rigid, electron-donating chiral environment, while the phosphane group enables coordination to transition metals like iron. This combination facilitates asymmetric catalysis by stabilizing metal-ligand complexes and directing stereoselective interactions with substrates .

Methodological Insight : Use X-ray crystallography to confirm the ligand’s coordination geometry and NMR spectroscopy to analyze electronic effects. For stereochemical validation, employ chiral HPLC or optical rotation measurements.

Basic: What synthetic strategies are recommended for preparing this ligand?

Synthesis typically involves:

Oxazoline Formation : Cyclocondensation of (R)-4-isopropyl-2-aminocyclopentanol with a carbonyl source (e.g., triphosgene) under inert conditions.

Phosphane Functionalization : Coupling the oxazoline-substituted cyclopentyl intermediate with chlorodiphenylphosphane via nucleophilic substitution.

Metal Complexation : Reacting the ligand with iron precursors (e.g., FeCl₂) in anhydrous THF or toluene.

Critical Step : Protect the oxazoline nitrogen during phosphorylation to avoid side reactions. Monitor reaction progress using TLC with UV-active spots or ³¹P NMR .

Advanced: How does the (4R)-oxazoline configuration impact enantioselectivity in asymmetric catalysis?

The (4R)-isopropyl group creates a steric environment that dictates substrate approach. For example, in hydrophosphination reactions, the R-configuration biases the transition state, favoring one enantiomer. In Pd-catalyzed cross-couplings, this stereochemistry enhances ee by up to 96% (observed in analogous systems) .

Methodological Insight : Compare enantioselectivity using (4S)-configured analogs. Conduct DFT calculations to model steric/electronic interactions in the transition state.

Advanced: How can researchers resolve contradictions in catalytic performance when modifying the ligand’s substituents?

Example: Introducing bulkier substituents on the oxazoline ring may lower reactivity but improve selectivity. If results contradict expectations:

  • Electronic Analysis : Use cyclic voltammetry to assess the ligand’s electron-donating capacity.
  • Steric Mapping : Calculate Tolman cone angles or employ molecular docking simulations.
  • Mechanistic Probes : Perform kinetic isotope effects (KIE) or intermediate trapping experiments .

Case Study : In Pd-catalyzed hydrophosphination, ortho-substitution on the oxazoline reduced ee from 92% to 56% due to distorted coordination geometry .

Advanced: What spectroscopic techniques are critical for characterizing the iron-phosphane complex?

  • Mössbauer Spectroscopy : Identifies iron oxidation states and spin configurations.
  • EPR Spectroscopy : Detects paramagnetic intermediates in catalytic cycles.
  • XAS (X-ray Absorption Spectroscopy) : Probes metal-ligand bond lengths and coordination numbers.
  • Magnetic Susceptibility : Confirms high-spin vs. low-spin iron centers .

Basic: How is this compound applied in cross-coupling reactions?

As a chiral ligand, it facilitates asymmetric Suzuki-Miyaura or Heck couplings. For example:

  • Reaction Setup : Combine the iron complex with aryl halides and boronic acids in THF/K₃PO₄.
  • Key Variables : Optimize temperature (60–100°C), ligand/metal ratio (1:1 to 2:1), and base strength.

Data Example : Analogous Pd complexes achieved 99% ee in aryl-phosphane couplings using oxazoline-phosphane ligands .

Advanced: What strategies mitigate low yields in iron-catalyzed reactions using this ligand?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates.
  • Additives : Use silver salts (AgOTf) to abstract halides and regenerate active catalysts.
  • Redox Buffers : Introduce mild reductants (e.g., Zn powder) to maintain iron in the active oxidation state .

Basic: How is enantiomeric excess (ee) measured for products derived from this catalyst?

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients.
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals.
  • Polarimetry : Compare optical rotations against racemic standards .

Advanced: How does ligand structure influence catalytic turnover frequency (TOF)?

The cyclopentane backbone’s rigidity reduces conformational flexibility, accelerating substrate binding/release. TOF correlates with:

  • Metal-Ligand Bond Strength : Weaker bonds (e.g., Fe–P vs. Fe–N) favor faster turnover.
  • Steric Accessibility : Bulky groups near the metal center may reduce TOF but improve selectivity.

Case Study : A Pd-oxazoline-phosphane catalyst achieved TOF = 1,200 h⁻¹ in hydrophosphination, whereas a bulkier analog had TOF = 800 h⁻¹ .

Advanced: What computational methods support mechanistic studies of this catalyst?

  • DFT Calculations : Model transition states to identify stereodetermining steps.
  • MD Simulations : Track substrate diffusion in the ligand’s chiral pocket.
  • NBO Analysis : Quantify electron donation from phosphane to metal .

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